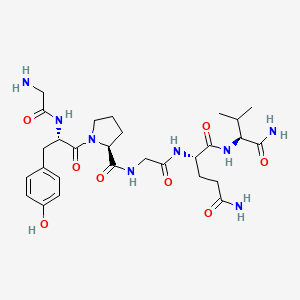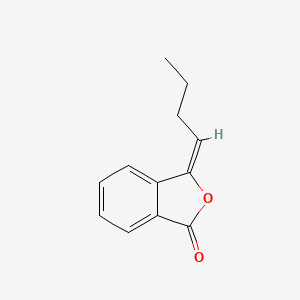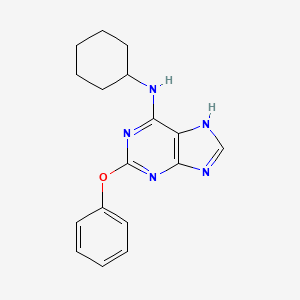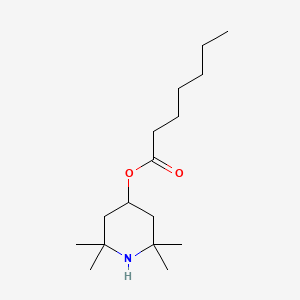
PAR-4 (1-6) amide (human)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PAR-4 (1-6) amide (human) is a synthetic peptide that acts as an agonist of the protease-activated receptor 4 (PAR4). This compound corresponds to residues 1-6 of the amino terminal tethered ligand sequence of human PAR4. It is known to induce platelet aggregation, making it a significant compound in the study of blood coagulation and related processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: PAR-4 (1-6) amide (human) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of PAR-4 (1-6) amide (human) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The process involves rigorous quality control measures to ensure high purity and yield .
Analyse Chemischer Reaktionen
Arten von Reaktionen: PAR-4 (1-6)-Amid (Human) unterliegt in erster Linie Peptidbindungsbildungs- und Spaltungsreaktionen. Aufgrund seiner Peptidnatur nimmt es normalerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen teil.
Häufige Reagenzien und Bedingungen:
Kopplungsreagenzien: N,N'-Diisopropylcarbodiimid (DIC), O-Benzotriazol-N,N,N',N'-tetramethyl-uronium-hexafluorophosphat (HBTU).
Entschützungsreagenzien: Trifluoressigsäure (TFA).
Spaltungsreagenzien: TFA, oft mit Scavengern wie Wasser, Triisopropylsilan (TIS) und Ethandithiol (EDT).
Hauptprodukte: Das primäre Produkt von Interesse ist das PAR-4 (1-6)-Amid (Human)-Peptid selbst. Nebenprodukte können verkürzte Peptide und Peptide mit unvollständiger Entschützung sein .
Wissenschaftliche Forschungsanwendungen
PAR-4 (1-6)-Amid (Human) hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellpeptid in Studien zur Peptidsynthese und -reinigungsverfahren verwendet.
Biologie: Untersucht auf seine Rolle bei der Thrombozytenaggregation und Blutgerinnung.
Medizin: Für potenzielle therapeutische Anwendungen bei Störungen im Zusammenhang mit der Blutgerinnung untersucht.
Industrie: Wird bei der Entwicklung von diagnostischen Tests und therapeutischen Wirkstoffen eingesetzt, die auf Blutgerinnungswege abzielen
5. Wirkmechanismus
PAR-4 (1-6)-Amid (Human) übt seine Wirkung aus, indem es den Protease-aktivierten Rezeptor 4 (PAR4) aktiviert. Nach der Bindung an PAR4 induziert es eine Konformationsänderung, die intrazelluläre Signalwege auslöst, die zur Thrombozytenaggregation führen. Dieser Prozess beinhaltet die Aktivierung von G-Proteinen und nachfolgende Signalkaskaden, die zur Freisetzung von Granula und zur Bildung von Thrombozytenpfropfen führen .
Ähnliche Verbindungen:
PAR-1 (1-6)-Amid (Human): Ein weiterer Peptidagonist der Protease-aktivierten Rezeptorfamilie, aber spezifisch für PAR1.
PAR-2 (1-6)-Amid (Human): Spezifisch für PAR2, beteiligt an unterschiedlichen Signalwegen.
PAR-3 (1-6)-Amid (Human): Spezifisch für PAR3, mit unterschiedlichen biologischen Rollen
Eindeutigkeit: PAR-4 (1-6)-Amid (Human) ist einzigartig in seiner Spezifität für PAR4 und seiner potenten Fähigkeit, die Thrombozytenaggregation zu induzieren. Dies macht es besonders wertvoll in Studien zur Blutgerinnung und verwandten therapeutischen Anwendungen .
Wirkmechanismus
PAR-4 (1-6) amide (human) exerts its effects by activating the protease-activated receptor 4 (PAR4). Upon binding to PAR4, it induces a conformational change that triggers intracellular signaling pathways leading to platelet aggregation. This process involves the activation of G-proteins and subsequent signaling cascades that result in the release of granules and the formation of platelet plugs .
Vergleich Mit ähnlichen Verbindungen
PAR-1 (1-6) amide (human): Another peptide agonist of the protease-activated receptor family, but specific to PAR1.
PAR-2 (1-6) amide (human): Specific to PAR2, involved in different signaling pathways.
PAR-3 (1-6) amide (human): Specific to PAR3, with distinct biological roles
Uniqueness: PAR-4 (1-6) amide (human) is unique in its specificity for PAR4 and its potent ability to induce platelet aggregation. This makes it particularly valuable in studies of blood coagulation and related therapeutic applications .
Eigenschaften
Molekularformel |
C28H42N8O8 |
|---|---|
Molekulargewicht |
618.7 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]pentanediamide |
InChI |
InChI=1S/C28H42N8O8/c1-15(2)24(25(31)41)35-26(42)18(9-10-21(30)38)33-23(40)14-32-27(43)20-4-3-11-36(20)28(44)19(34-22(39)13-29)12-16-5-7-17(37)8-6-16/h5-8,15,18-20,24,37H,3-4,9-14,29H2,1-2H3,(H2,30,38)(H2,31,41)(H,32,43)(H,33,40)(H,34,39)(H,35,42)/t18-,19-,20-,24-/m0/s1 |
InChI-Schlüssel |
NIUWXNGGQOLCDN-XHOYROJHSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CN |
Kanonische SMILES |
CC(C)C(C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(1-hydroxy-5-oxido-4-oxopyridin-2-yl)methoxyimino]acetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10783132.png)
![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid,6-[[(2-amino-4-thiazolyl)[(cyclopentyloxy)imino]acetyl]amino]-3,3-dimethyl-7-oxo-, monosodium salt, [2S-[2a,5a,6b(Z)]]-](/img/structure/B10783140.png)

![1-[2-amino-6-(3-amino-1H-indazol-6-yl)pyrimidin-4-yl]-N-phenylpiperidine-3-carboxamide](/img/structure/B10783155.png)


![[(3R)-1-[2-[1-(4-Chloro-1H-pyrazol-1-yl)cyclopropyl]-3H-imidazo[4,5-b]pyridin-5-yl]-3-piperidinyl]-1-pyrrolidinylmethanonemethanesulfonate](/img/structure/B10783163.png)
![sodium;(3S,7R,7aR)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-cyclopentyloxyiminoacetyl]amino]-2,2-dimethyl-5-oxo-3,6,7,7a-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B10783178.png)

![(2R)-2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine](/img/structure/B10783194.png)

![(7aS)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-cyclopentyloxyiminoacetyl]amino]-2,2-dimethyl-5-oxo-3,6,7,7a-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B10783198.png)
![3-[2-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]ethylsulfanyl]-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B10783206.png)
